molecular formula C15H25Br B017239 trans,trans-Farnesyl bromide CAS No. 28290-41-7

trans,trans-Farnesyl bromide

Cat. No.: B017239
CAS No.: 28290-41-7
M. Wt: 285.26 g/mol
InChI Key: FOFMBFMTJFSEEY-YFVJMOTDSA-N
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Description

Farnesyl bromide, also known as (E,E)-1-Bromo-3,7,11-trimethyl-2,6,10-dodecatriene, is an organic compound with the molecular formula C15H25Br. It is a brominated derivative of farnesol, a naturally occurring sesquiterpene alcohol. Farnesyl bromide is primarily used as an intermediate in organic synthesis, particularly in the preparation of farnesylated compounds, which play crucial roles in various biological processes.

Mechanism of Action

Target of Action

Trans,trans-Farnesyl bromide is primarily involved in the post-translational modification of proteins . It is used in the preparation of S-trans, trans-farnesyl-L-cysteine methylester, a post-translational modified amino acid . This suggests that the compound’s primary targets are proteins that undergo post-translational modifications.

Mode of Action

The compound interacts with its targets by attaching to proteins involved in many biological functions, from signal transduction to cell growth .

Biochemical Pathways

This compound is derived from farnesyl pyrophosphate in the sterols biosynthetic pathway . It plays a role in regulating the virulence of various fungi species and modulating morphological transition processes . The compound is also involved in the synthesis of sterols with the ergostane skeleton, distinct from cholesterol .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound partitions into the membrane, a function of both the farnesyl chain’s affinity for the lipid bilayer as well as charge effects .

Result of Action

The addition of this compound has been found to interfere with the proliferation of certain cells, inhibiting the cell cycle without causing DNA fragmentation or loss of mitochondrial functionality . Furthermore, the compound can increase the bending rigidity of large unilamellar vesicles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature of 2-8°C . Moreover, it is recommended to handle the compound only outdoors or in a well-ventilated area due to its potential to cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Trans,trans-Farnesyl bromide plays a significant role in biochemical reactions. It is involved in the process of protein prenylation, a key post-translational modification process . This process involves the attachment of the isoprenoid farnesyl pyrophosphate to target proteins, facilitating their membrane localization and interactions with downstream effectors .

Cellular Effects

This compound influences cell function by affecting protein–protein interactions and the localization and association of proteins with membranes . It has been observed that proteins/peptides attached to a prenyl chain, such as farnesyl, are excluded from certain membrane domains . These domains are important in facilitating signal transduction and protein targeting .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in protein prenylation . The farnesyl chain, an isoprenoid molecule, attaches to proteins involved in many biological functions, from signal transduction to cell growth . While not sufficient in itself to bind proteins to membranes, the attachment of the farnesyl chain is necessary for protein–membrane interactions and biological function .

Temporal Effects in Laboratory Settings

It is known that this compound is used in the preparation of various biochemical substances .

Metabolic Pathways

This compound is involved in the mevalonate pathway, which is a crucial metabolic pathway that produces isoprenoids and steroids . This pathway is responsible for the production of farnesyl pyrophosphate, a key intermediate in the synthesis of various important biomolecules .

Subcellular Localization

It is known that the farnesyl chain, to which this compound contributes, is necessary for protein–membrane interactions and biological function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesyl bromide can be synthesized through the bromination of farnesol. One common method involves the reaction of farnesol with phosphorus tribromide (PBr3) in anhydrous ether at low temperatures. The reaction mixture is stirred at 0°C for about an hour, followed by quenching with water and extraction to obtain farnesyl bromide .

Industrial Production Methods

Industrial production of farnesyl bromide typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Farnesyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions are often employed, with reagents like palladium acetate and triphenylphosphine.

Major Products Formed

    Nucleophilic Substitution: Farnesylated amines, thiols, and alcohols.

    Reduction: Farnesol.

    Coupling Reactions: Farnesylated peptides and other complex organic molecules.

Scientific Research Applications

Farnesyl bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Geranylgeranyl bromide: Similar to farnesyl bromide but with a longer carbon chain.

    Farnesol: The alcohol precursor of farnesyl bromide.

    Farnesyl pyrophosphate: A key intermediate in the biosynthesis of sterols and other isoprenoids.

Uniqueness

Farnesyl bromide is unique in its ability to facilitate the synthesis of farnesylated compounds, which are essential for studying protein prenylation and its role in various biological processes. Its brominated structure allows for versatile chemical modifications, making it a valuable tool in organic synthesis and biochemical research .

Properties

IUPAC Name

(2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFMBFMTJFSEEY-YFVJMOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCBr)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28290-41-7
Record name trans,trans-Farnesyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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